molecular formula C28H45N3O10 B8116250 TCO-PEG5-amido maleimide

TCO-PEG5-amido maleimide

Cat. No.: B8116250
M. Wt: 583.7 g/mol
InChI Key: LBMJALQQXNOTES-OWOJBTEDSA-N
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Description

Trans-Cyclooctene (TCO) Moiety: Electronic Configuration and Strain Energy

The TCO group in TCO-PEG5-amido maleimide adopts a strained trans-configuration across its double bond (C1–C2), as evidenced by its SMILES string: C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O. This geometry induces significant ring strain due to non-planar orbital alignment, with ab initio calculations estimating the half-chair conformation to be 5.6–5.9 kcal/mol higher in energy than the relaxed crown conformation. The strain energy accelerates IEDDA reactions with tetrazines, achieving rate constants exceeding 800 M⁻¹s⁻¹.

The TCO’s electronic structure features a distorted π-bond with partial diradical character, increasing susceptibility to nucleophilic attack. This reactivity is harnessed in live-cell labeling, where TCO-modified biomolecules rapidly conjugate with tetrazine probes without perturbing biological systems.

PEG5 Spacer: Conformational Flexibility and Hydrophilic Properties

The PEG5 spacer (‑(OCH₂CH₂)₅‑) confers three critical properties:

  • Solubility : The ethylene oxide repeats increase hydrophilicity, achieving water solubility >50 mg/mL.
  • Reduced Steric Hindrance : The 22.4 Å chain length (calculated from PEG3 analogs) positions reactive groups optimally for bimolecular interactions.
  • Biocompatibility : PEG minimizes immunogenicity and protein adsorption, critical for in vivo applications.

Conformational analysis reveals a helical PEG5 structure in aqueous solutions, stabilized by gauche interactions between oxygen lone pairs and adjacent C–H bonds. This flexibility allows adaptation to diverse chemical environments, from hydrophobic protein pockets to polar extracellular matrices.

Maleimide Functional Group: Reactivity with Thiol Groups

The maleimide group enables thiol-selective conjugation via Michael addition, with second-order rate constants ranging from 10² to 10³ M⁻¹s⁻¹ depending on pH and thiol pKa. Under physiological conditions (pH 7.4), the reaction proceeds through a base-catalyzed mechanism, where deprotonated thiolate ions attack the maleimide’s β-carbon.

Key Reactivity Trends :

  • pH Dependency : Optimal at pH 6.5–7.5, with reduced efficiency below pH 6 due to thiol protonation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions 3-fold compared to aqueous buffers.
  • Side Reactions : Hydrolysis of maleimide to maleamic acid occurs at >pH 8.0, limiting utility in alkaline conditions.

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMJALQQXNOTES-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N3O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation-Amination-Conjugation Method

This three-step approach, derived from polyethylene glycol (PEG) functionalization strategies, involves sequential tosylation, amination, and maleimide conjugation.

Tosylation of PEG Backbone

The hydroxyl terminus of methoxy-PEG (mPEG-OH, M~n~ = 20 kDa) is activated via reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base catalyst.
Reaction Conditions :

  • Molar Ratio : PEG-OH : TsCl : TEA = 1 : 2.5 : 3

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–25°C, 12–24 hours

  • Yield : >90% (mPEG-tosylate)

Amination with Ammonia

Tosylated PEG is treated with 28% aqueous ammonia to displace the tosyl group, forming a primary amine.
Key Parameters :

  • Ammonia Concentration : 20–30% (v/v)

  • Reaction Time : 10 days at 25°C

  • Workup : Extraction with DCM, precipitation in ethyl ether

  • Yield : 95% (mPEG-amine)

Maleimide Conjugation

The amine-terminated PEG reacts with maleic anhydride in a solvent mixture of N,N-dimethylacetamide (DMAC) and N-cyclohexylpyrrolidinone (CHP).
Optimized Conditions :

  • Solvent Ratio : DMAC : CHP = 5 : 1

  • Maleic Anhydride Excess : 10 eq. relative to PEG-amine

  • Temperature : 80°C, 16 hours under Dean-Stark trap

  • Activation : Pentafluorophenyl trifluoroacetate in DCM/DMF (4:1)

  • Final Yield : 85–90% (mPEG-maleimide)

Direct Ethoxylation of N-(2-Hydroxyethyl)maleimide

An alternative method polymerizes ethylene oxide (EO) directly from N-(2-hydroxyethyl)maleimide using non-DMC catalysts.

Catalyst Selection

  • Anionic Catalysts : NaOH, KOH, NaOCH~3~ (0.1–1 mol%)

  • Cationic Catalysts : SbCl~5~, SnCl~4~ (0.05–0.5 mol%)

Polymerization Conditions

  • Water Content : <100 ppm to prevent hydrolysis

  • EO Feed Rate : Controlled to maintain M~n~ = 5–20 kDa

  • Polydispersity (Đ) : <1.5

Methylation for mPEG-Maleimide

Post-polymerization methylation with dimethyl sulfate yields methoxy-PEG-maleimide (mPEG-Mal):

  • Methylation Agent : Dimethyl sulfate (2 eq.)

  • Solvent : Toluene, 60°C, 6 hours

  • Yield : 88%

Stepwise Conjugation of TCO and Maleimide

Commercial syntheses (e.g., VulcanChem, Conju-Probe) employ modular conjugation of preformed TCO and maleimide modules via PEG spacers.

TCO-PEG Activation

  • TCO Module : Trans-cyclooctene-carbamate

  • Coupling Agent : N,N′-Carbonyldiimidazole (CDI) or NHS esters

  • Solvent : DMF, 25°C, 12 hours

Comparative Analysis of Synthetic Methods

ParameterTosylation-AminationDirect EthoxylationStepwise Conjugation
Reaction Steps 323
Yield 85–90%88%>95%
Polydispersity (Đ) 1.05–1.21.2–1.51.02–1.1
PEG Length Control ModerateHighHigh
Scalability IndustrialPilot-scaleLab-scale
Cost LowMediumHigh

Process Challenges and Mitigation Strategies

Maleimide Hydrolysis

Maleimide rings are prone to hydrolysis above pH 7.5. Strategies include:

  • Low-Temperature Storage : –20°C in anhydrous DMSO

  • Buffer Selection : Phosphate (pH 6.5–7.0) for conjugation

TCO Isomerization

Trans-cyclooctene can isomerize to less reactive cis forms. Stabilization methods:

  • Light Avoidance : Amber glassware, inert atmosphere

  • Short Reaction Times : <2 hours for IEDDA ligation

Recent Advances in Synthesis

Continuous Flow Systems

Microfluidic reactors enable precise control over PEG chain length and functional group stoichiometry, reducing polydispersity to Đ <1.05.

Enzymatic Maleimide Formation

Lipase-catalyzed maleimidation in aqueous media achieves 92% yield without organic solvents, enhancing biocompatibility.

Analytical Characterization

NMR Spectroscopy

  • Maleimide Proton Signals : δ 6.6–6.8 ppm (vinyl, J = 12 Hz)

  • TCO Protons : δ 5.2–5.5 ppm (olefinic)

Mass Spectrometry

  • MALDI-TOF : m/z 583.67 [M+H]+ for TCO-PEG5-amidomaleimide

Industrial-Scale Production Insights

Large-scale batches (>1 kg) require:

  • Solvent Recycling : DCM recovery via distillation (>95% efficiency)

  • Quality Control : HPLC-UV (220 nm) monitoring for maleimide content

Scientific Research Applications

Bioconjugation

TCO-PEG5-amido maleimide is primarily used in bioconjugation processes due to its ability to form stable thioether bonds with thiol-containing biomolecules. This property is particularly useful in:

  • Labeling Proteins and Antibodies : The compound facilitates the selective labeling of proteins and antibodies, enabling tracking and visualization in various assays .
  • Antibody-Drug Conjugates (ADCs) : It plays a crucial role in the development of ADCs, where it allows for the targeted delivery of cytotoxic drugs to cancer cells, enhancing therapeutic efficacy while minimizing side effects .

Molecular Imaging

The rapid reaction kinetics of the TCO-tetrazine ligation make this compound ideal for applications in molecular imaging:

  • In Vivo Imaging : It is used to label imaging agents such as fluorophores or radiolabels for positron emission tomography (PET), enabling real-time tracking of biological processes .
  • Diagnostic Applications : The compound enhances the sensitivity of diagnostic techniques like ELISA by improving the immobilization of antibodies on surfaces .

Drug Development

In drug development, this compound contributes significantly to:

  • Targeted Drug Delivery Systems : By using this compound in conjunction with cleavable linkers, drugs can be released specifically at target sites within the body, improving therapeutic outcomes .
  • PROTACs (Proteolysis-targeting chimeras) : It is utilized in the synthesis of PROTACs that selectively degrade target proteins implicated in diseases like cancer .

Case Study 1: Development of ADCs

A study demonstrated the use of this compound in creating ADCs that target specific cancer cells. The conjugation process allowed for precise attachment of cytotoxic agents to antibodies, resulting in effective tumor cell killing while sparing healthy tissues. The study highlighted improved therapeutic indices compared to traditional chemotherapeutics .

Case Study 2: Molecular Imaging with PET

In another investigation, researchers utilized this compound to label peptides for PET imaging studies. The rapid kinetics of the TCO-tetrazine reaction enabled high radiochemical yields and stability in vivo, allowing for effective tracking of tumor growth and response to therapy over time .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₂₈H₄₅N₃O₁₀ (MW: 583.67) .
  • Physical Form: Colorless oil, soluble in DCM, THF, DMF, and DMSO. Storage at -20°C in the dark is recommended to preserve reactivity .
  • Applications: Site-specific bioconjugation in drug delivery, antibody-drug conjugates (ADCs), and diagnostic probes due to its orthogonal reactivity and PEG5 spacer enhancing solubility and reducing steric hindrance .

Comparison with Similar Compounds

DBCO-Amido-PEG4-Maleimide

Structure: Combines dibenzocyclooctyne (DBCO) for copper-free click chemistry and maleimide for thiol conjugation.
Applications:

  • Bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules.
  • Used in live-cell labeling and in vivo applications due to copper-free conditions .

Key Differences vs. TCO-PEG5-Amidomaleimide:

Feature TCO-PEG5-Amidomaleimide DBCO-Amido-PEG4-Maleimide
Reactive Group Pair TCO (tetrazine) + Maleimide DBCO (azide) + Maleimide
Reaction Speed Ultra-fast (k ~ 10⁴–10⁵ M⁻¹s⁻¹) Moderate (k ~ 1–10 M⁻¹s⁻¹)
PEG Spacer Length PEG5 (longer spacer) PEG4 (shorter spacer)
Solubility Organic solvents Enhanced water solubility

Advantages of TCO-PEG5: Faster reaction kinetics for time-sensitive applications (e.g., pretargeted imaging) .

N-Substituted Maleimides (e.g., 1-Benzylmaleimide)

Structure: Maleimide core with alkyl/aryl substituents (e.g., benzyl, phenethyl).
Applications:

  • Inhibition of enzymes like GSK3β.
  • Compound 32 (1-benzylmaleimide) shows 3–7× higher potency than unsubstituted maleimides due to optimized substituent spacing .

Key Differences vs. TCO-PEG5-Amidomaleimide:

Feature TCO-PEG5-Amidomaleimide N-Substituted Maleimides
Functionality Bifunctional linker Enzyme inhibitors
Reactivity Thiol + tetrazine Non-reactive (target binding)
Solubility Organic solvents Organic solvents (low aqueous)

Advantages of TCO-PEG5: Dual reactivity for modular bioconjugation vs. single-target inhibition in N-substituted analogs .

Maleimide-Functionalized NOTA Chelators

Structure: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelators with maleimide for thiol conjugation. Applications: Radiopharmaceuticals (e.g., ⁶⁸Ga/¹⁷⁷Lu-labeled peptides) for targeted radiotherapy .

Key Differences vs. TCO-PEG5-Amidomaleimide:

Feature TCO-PEG5-Amidomaleimide Maleimide-NOTA
Key Groups TCO + Maleimide NOTA + Maleimide
Primary Use Bioconjugation Radiometal chelation + targeting
Flexibility Tunable PEG spacer Rigid macrocyclic chelator

Advantages of TCO-PEG5: Superior for modular two-step labeling (e.g., pretargeting strategies) vs. single-step chelation in NOTA derivatives .

Maleimide-Modified Graphene Oxide (mGO)

Structure: Graphene oxide functionalized with maleimide groups.
Applications: Self-healing polymers via Diels-Alder reactions. mGO enhances mechanical strength (e.g., 0.03 wt% mGO increases tensile strength by ~200%) and healing efficiency .

Key Differences vs. TCO-PEG5-Amidomaleimide:

Feature TCO-PEG5-Amidomaleimide mGO
Reactivity Thiol + tetrazine Diels-Alder (furan/maleimide)
Application Context Biomolecule conjugation Polymer composites
Form Small molecule Nanomaterial hybrid

Advantages of TCO-PEG5: Precision in biomolecular engineering vs. bulk material enhancement in mGO .

Data Table: Comparative Overview of Maleimide Derivatives

Compound Reactive Groups Key Applications Solubility Unique Advantage
TCO-PEG5-amidomaleimide TCO, Maleimide Bioconjugation Organic solvents Fast IEDDA, orthogonal labeling
DBCO-Amido-PEG4-Maleimide DBCO, Maleimide Live-cell labeling Water-soluble Copper-free click chemistry
Maleimide-NOTA NOTA, Maleimide Radiopharmaceuticals Aqueous Bifunctional chelation
1-Benzylmaleimide N-Benzyl, Maleimide Enzyme inhibition Organic High potency via substituent spacing
mGO Maleimide, Graphene Self-healing polymers Polymer matrix Mechanical reinforcement

Q & A

Basic Research Questions

Q. What are the key functional groups in TCO-PEG5-amido maleimide, and how do they contribute to bioconjugation?

  • Answer : this compound comprises three functional components:

  • TCO (trans-cyclooctene) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) with tetrazine or DBCO derivatives for bioorthogonal "click" chemistry .
  • PEG5 (5-unit polyethylene glycol) : Enhances solubility, reduces nonspecific binding, and provides spatial flexibility to improve ligand accessibility .
  • Maleimide : Reacts selectively with thiol (-SH) groups on cysteine residues or synthetic linkers to form stable thioether bonds .
    • Methodological Insight : When designing conjugation experiments, ensure buffer conditions (e.g., pH 6.5–7.5) and thiol-to-maleimide molar ratios (typically 1:1–1:2) are optimized to avoid side reactions like maleimide hydrolysis .

Q. How does PEG chain length affect the conjugation efficiency of maleimide-functionalized nanoparticles?

  • Answer : Longer PEG chains (e.g., 5 kDa) increase flexibility and solubility but may reduce ligand accessibility due to chain entanglement. For example, qPAINT analysis revealed that 30% maleimide-functionalized NPs with 5 kDa PEG showed only ~3% ligand availability compared to theoretical estimates .
  • Methodological Insight : To optimize PEG length, compare ligand density using techniques like UV-Vis spectroscopy (for maleimide quantification) and fluorescence microscopy (for ligand accessibility). Shorter PEGs (e.g., PEG3) may improve conjugation efficiency in sterically hindered systems .

Advanced Research Questions

Q. What experimental approaches can quantify maleimide availability on nanoparticle surfaces post-synthesis?

  • Answer :

  • UV-Vis Spectroscopy : Measure absorbance at 302 nm (ε = 620 M⁻¹cm⁻¹) to track maleimide concentration, though protein interference may require correction .
  • qPAINT (DNA-PAINT) : Quantify ligand density by counting binding events of dye-labeled DNA probes complementary to surface-conjugated strands .
  • ¹H NMR with DMSO₂ Internal Standard : Confirm PEG stability and maleimide hydrolysis rates in aqueous buffers .
    • Methodological Insight : Combine multiple techniques (e.g., UV-Vis and qPAINT) to address limitations of individual methods, such as low sensitivity in spectrophotometry .

Q. How can hydrolysis of maleimide groups during nanoparticle preparation be minimized?

  • Answer : Hydrolysis rates increase under high temperatures (>25°C) and prolonged sonication. Mitigation strategies include:

  • Temperature Control : Conduct sonication in ice baths to limit heat generation .
  • Buffer Optimization : Use pH 7.0–7.4 phosphate buffers with EDTA to suppress thiol oxidation and stabilize maleimide .
  • Real-Time Monitoring : Track maleimide loss via UV-Vis during synthesis steps to adjust reaction conditions dynamically .

Q. What strategies improve the stability of thiol-maleimide conjugates in biological environments?

  • Answer : Classical thiosuccinimide linkages are prone to retro-Michael reactions. Advanced strategies include:

  • Maleimide Alternatives : Use hydrolytically stable derivatives (e.g., bromomaleimide) or disulfide-rebridging reagents .
  • PEG Spacer Design : Incorporate rigid or zwitterionic spacers to reduce steric strain on the thioether bond .
    • Methodological Insight : Assess conjugate stability via accelerated aging experiments (e.g., 37°C in serum) with LC-MS or SDS-PAGE to monitor bond integrity .

Q. How do alternative hydrophilic polymers compare to PEG in maleimide-based conjugates?

  • Answer : Polymethacrylates (e.g., poly(glycerol) methacrylate) synthesized via living radical polymerization (LRP) offer:

  • Higher Maleimide End-Group Fidelity : 80–100% functionalization efficiency vs. PEG’s variable maleimide availability .
  • Reduced Chain Entanglement : Shorter side chains improve ligand accessibility compared to flexible PEG .
    • Methodological Insight : Evaluate polymer solubility and conjugation efficiency using thiol-reactive probes (e.g., reduced glutathione) in phosphate buffer (pH 6.8–7.4) .

Q. What factors influence reaction kinetics in thiol-maleimide click chemistry?

  • Answer : Kinetics depend on:

  • Solvent Polarity : Polar solvents (e.g., DMF) favor base-initiated mechanisms, while nonpolar solvents (e.g., chloroform) promote nucleophilic pathways .
  • Initiator Basicity : Strong bases (e.g., triethylamine) accelerate thiolate formation but may degrade maleimide at high concentrations .
  • Thiol Structure : Electron-deficient thiols (e.g., thiophenol) react faster than aliphatic thiols (e.g., β-mercaptoethanol) .
    • Methodological Insight : Use computational modeling (DFT) to predict reaction pathways and optimize conditions for selective conjugation .

Q. How can the impact of maleimide surface density on cellular uptake be evaluated?

  • Answer :

  • Controlled Maleimide Functionalization : Vary maleimide-to-lipid ratios during NP synthesis and quantify surface groups via Ellman’s assay .
  • In Vitro Uptake Assays : Use flow cytometry or confocal microscopy to compare cellular internalization of fluorescently labeled NPs with low vs. high maleimide density .
    • Methodological Insight : Pair surface density data with pharmacokinetic studies to balance uptake efficiency and off-target effects .

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